4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid
Overview
Description
4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is a heterocyclic compound that features a thiazolidine ring fused with a benzoic acid moiety The thiazolidine ring is a five-membered ring containing sulfur and nitrogen atoms, which imparts unique chemical and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile (MeCN) at 70°C to produce the desired compound .
Industrial Production Methods
the principles of green chemistry, such as atom economy, cleaner reaction profiles, and catalyst recovery, are often employed to improve the selectivity, purity, and yield of the product .
Chemical Reactions Analysis
Types of Reactions
4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the thiazolidine ring .
Scientific Research Applications
4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: The compound is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with similar biological activities.
Thiazole: A related compound with a five-membered ring containing sulfur and nitrogen, but with different chemical properties.
Benzothiazole: A fused ring system containing both benzene and thiazole rings, exhibiting diverse biological activities.
Uniqueness
4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid is unique due to its specific structure, which combines the properties of both thiazolidine and benzoic acid moieties. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-2-14-10(15)7-18-12(14)13-9-5-3-8(4-6-9)11(16)17/h3-6H,2,7H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRREVVARNXTCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644921 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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